![molecular formula C13H9IO2 B594545 3'-Iodo-[1,1'-biphenyl]-3-carboxylic acid CAS No. 1215206-40-8](/img/structure/B594545.png)
3'-Iodo-[1,1'-biphenyl]-3-carboxylic acid
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Overview
Description
“3’-Iodo-[1,1’-biphenyl]-3-carboxylic acid” is a chemical compound that belongs to the class of biphenyls. It has a molecular formula of C12H9I and a molecular weight of 280.10 g/mol . The IUPAC name for this compound is 1-iodo-3-phenylbenzene .
Synthesis Analysis
The synthesis of biphenyl derivatives like “3’-Iodo-[1,1’-biphenyl]-3-carboxylic acid” often involves cross-coupling reactions such as the Suzuki-Miyaura coupling . This reaction is a palladium-catalyzed cross-coupling between organoboranes (boronic acids or boronic esters) and halides or triflates under basic conditions .
Molecular Structure Analysis
The molecular structure of “3’-Iodo-[1,1’-biphenyl]-3-carboxylic acid” consists of two benzene rings linked at the [1,1’] position with an iodine atom attached to the third position of one of the benzene rings . The InChI code for this compound is 1S/C12H9I/c13-12-8-4-7-11(9-12)10-5-2-1-3-6-10/h1-9H .
Chemical Reactions Analysis
Biphenyl compounds like “3’-Iodo-[1,1’-biphenyl]-3-carboxylic acid” can undergo various chemical reactions. For instance, they can participate in electrophilic aromatic substitution reactions and carbon–carbon bond-forming chemistries .
Physical And Chemical Properties Analysis
“3’-Iodo-[1,1’-biphenyl]-3-carboxylic acid” has a molecular weight of 280.10 g/mol . It has a rotatable bond count of 1 and a complexity of 149 .
Scientific Research Applications
Synthetic Approaches and Organic Ligands
Metal-Organic Frameworks and Ligand Preparation
A study detailed synthetic approaches towards creating valuable organic ligands for metal-organic frameworks (MOFs) construction, employing iodination of [1,1'-biphenyl]-4-carboxylic acid among other steps. This methodology underscores the role of iodinated biphenyl carboxylic acids as intermediates in synthesizing complex organic structures, although direct application of "3'-Iodo-[1,1'-biphenyl]-3-carboxylic acid" was not explicitly mentioned (Ardeleanu et al., 2018).
Catalysis
Catalytic Activity in Organic Synthesis
Research on ortho-iodobiphenylboronic acids, which are closely related to "3'-Iodo-[1,1'-biphenyl]-3-carboxylic acid", showed significant catalytic activity in carboxylic acid activation. These compounds serve as superior catalysts, indicating the potential utility of iodinated biphenyl compounds in facilitating chemical transformations (Al‐Zoubi et al., 2020).
Biological Activity
While the focus was to exclude drug usage and dosage information, it's noteworthy that the related compounds explored in these studies did not specifically address the biological activities of "3'-Iodo-[1,1'-biphenyl]-3-carboxylic acid" itself. Instead, they offer insights into the broader chemical family's applications and potential functionalities in scientific research.
Chemical Properties and Reactions
Synthesis and Characterization of Complexes
Various studies have synthesized and characterized organotin(IV) complexes and cyclohexadienones derived from structurally related biphenyl carboxylic acids, showcasing the versatility of these compounds in forming diverse chemical structures and their potential applications in material science and organic synthesis (Ahmad et al., 2002); (Deng et al., 2020).
Safety And Hazards
properties
IUPAC Name |
3-(3-iodophenyl)benzoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9IO2/c14-12-6-2-4-10(8-12)9-3-1-5-11(7-9)13(15)16/h1-8H,(H,15,16) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RZGXSEXPBQYOMH-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C(=O)O)C2=CC(=CC=C2)I |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9IO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10681768 |
Source
|
Record name | 3'-Iodo[1,1'-biphenyl]-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10681768 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
324.11 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3'-Iodo-[1,1'-biphenyl]-3-carboxylic acid | |
CAS RN |
1215206-40-8 |
Source
|
Record name | 3′-Iodo[1,1′-biphenyl]-3-carboxylic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1215206-40-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3'-Iodo[1,1'-biphenyl]-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10681768 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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